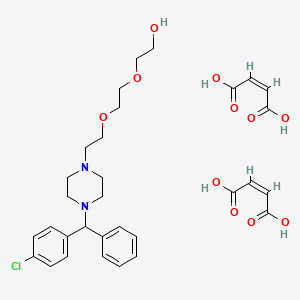![molecular formula C6H12N2O3 B3061223 [Tert-butyl(nitroso)amino]acetic acid CAS No. 6939-24-8](/img/structure/B3061223.png)
[Tert-butyl(nitroso)amino]acetic acid
Vue d'ensemble
Description
“[Tert-butyl(nitroso)amino]acetic acid” is a compound that contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic N-nitroso group, and 1 hydroxyl group . The molecular weight of this compound is calculated to be approximately 160.17108 g/mol .
Synthesis Analysis
The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method offers broad substrate scope, metal and acid-free conditions, an easy isolation procedure, and excellent yields . The acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .Molecular Structure Analysis
The molecular structure of “[Tert-butyl(nitroso)amino]acetic acid” includes a total of 22 bonds; 10 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 N-nitroso group(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Tert-butyl nitrite (TBN) is a multitask reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides . It is also used in the hydrolysis of N-methoxyamides to carboxylic acids, metal-free benzocoumarin synthesis from ortho-aryl-N-methoxyamides, and Ru-catalyzed isocoumarin synthesis .Applications De Recherche Scientifique
Synthesis and Chemistry
- Efficient Synthesis of N-nitrosamines : This research highlights the synthesis of various N-nitroso compounds using tert-butyl nitrite under solvent-free conditions, demonstrating broad substrate scope and excellent yields (Chaudhary et al., 2016).
- Primary Amine-Thioureas Synthesis : The study discusses the synthesis of primary amine-thioureas based on tert-butyl esters of natural amino acids and their activity as catalysts in Michael additions (Kokotos & Kokotos, 2009).
Atmospheric Studies
- Atmospheric Degradation of tert-Butylamine : This research investigates the OH-initiated atmospheric degradation of tert-butylamine, which leads to the formation of tert-butylnitramine and acetone as main products (Tan et al., 2018).
Biological and Medical Applications
- Synthesis of 4-Chloroindole-3-acetic Acid Esters : This paper discusses the synthesis and biological activities of 4-Chloroindole-3-acetic acid and its esters, including tert-butyl ester, and their application in promoting root formation in plant cuttings (Katayama, 2000).
- Development of N2-Cbz-Protected Guaninyl Synthon : An efficient synthetic route to N2-Cbz-guanin-9-yl acetic acid is developed, avoiding the use of triphosgene and highlighting the role of tert-butyl esters (Heuer-Jungemann et al., 2013).
Materials Science
- Superoxide Radical Scavenging Activity Assay : Tert-butylhydroquinone is explored as a probe for the superoxide radical scavenging activity assay in biological samples, presenting an alternative to traditional assays (Bekdeser et al., 2011).
- Polymerization Studies : A study on poly(acrylic acid-ran-styrene) random copolymer macroinitiators for nitroxide-mediated polymerization of styrene, discussing the impact of an acid protecting group on the livingness of the polymerization process (Lessard & Maríc, 2008).
Mécanisme D'action
Target of Action
It’s known that n-nitroso compounds, which this compound is a part of, often interact with amines and other nitrogen-containing compounds .
Mode of Action
[Tert-butyl(nitroso)amino]acetic acid is synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . The reaction is broad in scope, tolerates a variety of functional groups, and yields excellent results . The acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), as well as sensitive functional groups such as phenols, olefins, and alkynes, are found to be stable under the standard reaction conditions .
Biochemical Pathways
It’s known that n-nitroso compounds can participate in various biochemical transformations, including the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .
Result of Action
It’s known that n-nitroso compounds can have various biological effects, depending on their specific structures and the biochemical pathways they affect .
Action Environment
The action of [Tert-butyl(nitroso)amino]acetic acid can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of certain catalysts and the absence of solvents, can significantly affect the compound’s action . Furthermore, the stability of the compound under different conditions can also influence its efficacy and stability .
Safety and Hazards
While specific safety and hazard information for “[Tert-butyl(nitroso)amino]acetic acid” is not available, it’s worth noting that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested. It is irritating to the skin or eyes, and high doses can produce a sedative or anesthetic effect .
Propriétés
IUPAC Name |
2-[tert-butyl(nitroso)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-6(2,3)8(7-11)4-5(9)10/h4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYWEVGGNUNHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288596 | |
| Record name | [tert-butyl(nitroso)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Tert-butyl(nitroso)amino]acetic acid | |
CAS RN |
6939-24-8 | |
| Record name | 2-[(1,1-Dimethylethyl)nitrosoamino]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 56794 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [tert-butyl(nitroso)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















